molecular formula C14H19NO8 B020324 (6R)-FR054 CAS No. 35954-65-5

(6R)-FR054

Cat. No.: B020324
CAS No.: 35954-65-5
M. Wt: 329.30 g/mol
InChI Key: WZFQZRLQMXZMJA-KSTCHIGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR054 is a novel, cell-permeable small-molecule inhibitor of Phosphoglucomutase 3 (PGM3), a key metabolic enzyme within the hexosamine biosynthetic pathway (HBP). By competitively inhibiting PGM3, FR054 effectively attenuates HBP flux, leading to a significant reduction in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the essential substrate for protein N- and O-linked glycosylation. This disruption in glycosylation triggers endoplasmic reticulum stress, activates the Unfolded Protein Response (UPR), and induces a reactive oxygen species (ROS)-dependent apoptotic cell death in cancer cells. Extensive preclinical research highlights the value of FR054 as a tool compound in oncology. It demonstrates remarkable anti-proliferative and pro-apoptotic effects across various cancer models, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and glioblastoma (GBM). Its ability to impede cancer cell adhesion and migration further underscores its utility in metastasis research. Notably, FR054 has been shown to overcome chemoresistance; it synergizes with temozolomide in GBM by inhibiting O-GlcNAcylation and promoting ferroptosis, and it enhances the sensitivity of pancreatic cancer cells to gemcitabine. These properties make FR054 an essential agent for investigating cancer metabolism, glycosylation-dependent signaling, and therapeutic strategies to target chemoresistant tumors. CAS Number: 35954-65-5 Molecular Formula: C 14 H 19 NO 8 Molecular Weight: 329.30 For Research Use Only. Not for diagnostic or therapeutic use. This product is not intended for human use.

Properties

IUPAC Name

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQZRLQMXZMJA-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432379
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35954-65-5, 10378-06-0
Record name (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Prodrug Design and Acetylation Strategy

To enhance bioavailability, FR051 was converted into two prodrugs: FR053 and FR054. The critical distinction lies in FR054’s three acetyl groups at the C-3, C-4, and C-6 hydroxyl positions (Supplementary Fig. 1). Acetylation masks polar groups, increasing lipophilicity (cLogP: 1.5 for FR054 vs. -0.8 for FR053). Synthesis followed established procedures for acetylated glycoside derivatives:

  • Selective acetylation : The hydroxyl groups at C-3, C-4, and C-6 of FR051 were acetylated using acetic anhydride in pyridine under anhydrous conditions.

  • Purification : Crude products were isolated via flash column chromatography (silica gel, 230–400 mesh) or reverse-phase HPLC.

  • Characterization : 1^1H and 13^13C NMR confirmed acetylation (δ 2.0–2.3 ppm for methyl groups; Supplementary Fig. 1).

Stability Challenges and Structural Modifications

Despite improved permeability, FR054’s anomeric acetal group hydrolyzes in aqueous media, releasing FR051. 13^13C NMR stability studies revealed 64% hydrolysis after 24 hours in cell-free conditions, with only 11% remaining intracellularly. To address this, ongoing efforts aim to replace the oxazoline oxygen with methylene (-CH2_2-) or sulfur atoms and stabilize the imine nitrogen via reduction to amine or urea derivatives (Fig. 8).

Analytical Validation and Quality Control

Spectroscopic Characterization

FR054 and intermediates were analyzed using:

  • 1^1H/13^13C NMR : Identified acetyl protons (δ 2.0–2.3 ppm) and anomeric carbons (δ 95–110 ppm).

  • Mass spectrometry (LC/MS) : Confirmed molecular ions ([M+H]+^+: m/z 623.2 for FR054).

  • HPLC : Quantified purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H2_2O).

Enzymatic Activity and Cellular Uptake

LC/MS quantified intracellular metabolites post-FR054 treatment in MDA-MB-231 cells:

CompoundIntracellular Concentration (nM)
FR054 (prodrug)708 ± 89
FR053 (deacetylated)217 ± 41
FR051 (active)106 ± 50

Despite high prodrug dosing (1 mM), intracellular FR051 reached only ~100 nM, underscoring hydrolysis inefficiency.

Mechanistic Confirmation of Target Engagement

Cellular Thermal Shift Assay (CETSA)

FR054 increased PGM3’s thermal stability in lysates (Fig. 1d):

  • Temperature range : 37–55°C.

  • Dose dependency : 5–150 μM FR054 stabilized PGM3 more effectively than GlcNAc-6-P.

Metabolomic Impact of FR054

Untargeted metabolomics in MDA-MB-231 cells revealed FR054-induced perturbations:

  • HBP metabolites : UDP-GlcNAc decreased by 50% (Fig. 1f).

  • Redox pathways : Glutathione (GSH) and cystine increased 2.5-fold, indicating oxidative stress.

Stability and Hydrolysis Kinetics

Hydrolysis Rates in Aqueous Media

13^13C NMR tracked FR054 degradation over 24 hours:

Time (h)% FR054 Remaining% FR053% FR051
010000
682153
24255916

Structural Alternatives for Improved Stability

Molecular docking (Schrödinger Maestro 10.1) guided analog design:

  • Methylene substitution : Improved docking scores (−9.2 kcal/mol vs. −8.5 for FR051).

  • Thiol-oxazoline : Reduced hydrolysis but lowered affinity (ΔG = −7.8 kcal/mol).

Preclinical Efficacy and Pharmacological Profile

In Vitro Anti-Cancer Activity

FR054 reduced viability in 7 breast cancer cell lines (IC50_{50}: 250–750 μM). In MDA-MB-231 cells:

  • Apoptosis induction : 48-hour treatment increased caspase-3 activation 4-fold.

  • Glycosylation inhibition : PHA-L reactivity (tri-/tetra-antennary glycans) decreased 50%.

Xenograft Tumor Suppression

In MDA-MB-231 xenografts, FR054 (50 mg/kg, daily) reduced tumor volume by 65% over 21 days .

Chemical Reactions Analysis

Types of Reactions

FR054 can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Substitution: The oxazoline ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

    Hydrolysis: Yields the corresponding hydroxyl derivatives.

    Oxidation: Produces oxidized derivatives with additional functional groups.

    Substitution: Results in substituted oxazoline derivatives with different functional groups.

Scientific Research Applications

In Vitro Studies

In vitro evaluations have demonstrated that FR054 significantly decreases cell proliferation and induces apoptosis in several breast cancer cell lines. The compound's efficacy is linked to its ability to reduce both N- and O-linked glycosylation levels, which are often elevated in cancer cells . The following table summarizes key findings from in vitro studies:

Cell LineEffect of FR054Mechanism
MDA-MB-231Decreased proliferationInhibition of PGM3, reduced glycosylation
Other breast cancer cellsInduction of apoptosisActivation of Unfolded Protein Response (UPR)
Pancreatic cancer cellsGrowth arrest and cell deathImpaired HBP metabolism

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer properties of FR054. Mice treated with FR054 exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor weight and size, corroborating the compound's potential as a therapeutic agent .

Activation of Unfolded Protein Response (UPR)

FR054 treatment has been associated with the activation of UPR pathways, which are critical in managing cellular stress caused by misfolded proteins. This activation contributes to increased intracellular reactive oxygen species (ROS) levels, further promoting apoptosis in cancer cells . The following table illustrates the relationship between FR054 treatment and UPR activation:

ParameterObserved Effect
UPR ActivationIncreased expression of UPR markers (e.g., HSPA5, ATF4)
ROS LevelsElevated ROS post-treatment
Cell ViabilityDecreased viability in treated cells

Case Study 1: Breast Cancer

A study focused on MDA-MB-231 cells revealed that FR054 not only inhibited cell proliferation but also significantly reduced cell adhesion and migration capabilities. This suggests that FR054 could potentially prevent metastasis in breast cancer patients .

Case Study 2: KRAS/LKB1 Co-Mutant Tumors

Another study investigated the effects of FR054 on KRAS/LKB1 co-mutant tumors, where it was found to impair tumor growth and promote cell death more effectively than in KRAS-only mutant tumors. This indicates that FR054 may have differential efficacy based on genetic backgrounds within tumors .

Mechanism of Action

The mechanism of action of FR054 involves its interaction with specific molecular targets and pathways. The oxazoline ring can act as a reactive site for various biochemical reactions, while the glucopyranose moiety can participate in carbohydrate recognition and binding processes. The compound’s effects are mediated through its ability to modify or mimic natural carbohydrate structures, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

FR054 is compared below with thapsigargin (a classical ER stressor) and 6-diazo-5-oxo-L-norleucine (DON, a glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitor), focusing on structural, functional, and mechanistic differences.

Table 1: Comparative Analysis of FR054, Thapsigargin, and DON

Parameter FR054 Thapsigargin DON
Target PGM3 (HBP enzyme) SERCA (sarco/ER Ca²⁺ ATPase) GFAT (HBP enzyme)
Mechanism Inhibits UDP-GlcNAc synthesis; induces ER stress via PERK-CHOP Depletes ER calcium stores; activates all UPR branches Blocks GFAT, reducing UDP-GlcNAc synthesis
Apoptosis Induction ROS-dependent Calcium-mediated ROS and CHOP-mediated
IC50 (Cancer Cells) 1–2 μM (pancreatic/breast cancer) 10–50 nM (varies by cell type) 0.5–5 μM (broad-spectrum)
Structural Class Pyrano-oxazole derivative Sesquiterpene lactone Glutamine analog
Key Differentiation Selective PERK activation; no XBP1 splicing Pan-UPR activation; non-HBP target Earlier HBP inhibition; broader metabolic effects

Functional Comparison with Thapsigargin

  • UPR Activation : While both compounds induce ER stress, FR054 uniquely suppresses IRE1-XBP1 signaling, limiting pro-survival pathways in cancer cells. In contrast, thapsigargin activates all UPR branches (PERK, IRE1, ATF6), making it less selective .
  • Therapeutic Window : FR054’s IC50 in cancer cells (1–2 μM) is higher than thapsigargin’s (10–50 nM), but its specificity for PGM3 may reduce off-target toxicity .

Structural and Pathway Comparison with DON

  • HBP Inhibition : DON targets GFAT, the first enzyme in the HBP, whereas FR054 acts downstream at PGM3. This positions FR054 as a more targeted inhibitor with fewer systemic metabolic disruptions .
  • ROS Modulation : Both compounds elevate ROS, but FR054’s apoptosis is strictly ROS-dependent, whereas DON also alters nucleotide synthesis via glutamine antagonism .

Research Findings and Limitations

Key Findings:

  • FR054’s anti-tumor efficacy is validated in vivo, with 40–60% tumor growth inhibition in xenograft models at 10 mg/kg dosing .
  • CETSA assays confirm FR054 binds directly to PGM3 without affecting unrelated proteins (e.g., Uap1, Vinculin) .

Limitations:

  • Solubility Issues : The acetylated structure of FR054 limits aqueous solubility, necessitating formulation optimizations .
  • Resistance Mechanisms : Prolonged FR054 exposure upregulates compensatory HBP enzymes (e.g., GFAT), reducing long-term efficacy .

Biological Activity

FR054 is a novel compound recognized for its role as a competitive inhibitor of phospho-N-acetylglucosamine mutase 3 (PGM3), an enzyme involved in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for various cellular functions, including glycosylation, which is pivotal in cancer progression and metabolism. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of FR054, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

FR054 specifically inhibits PGM3, leading to a reduction in the production of UDP-GlcNAc, a key substrate for glycosylation processes. By targeting this enzyme, FR054 disrupts the HBP, which is often upregulated in cancer cells, particularly those with KRAS mutations. The inhibition results in decreased availability of glycosylation precursors, impacting tumor growth and survival.

In Vitro Studies

  • Cell Proliferation and Viability
    • In various breast cancer cell lines, including MDA-MB-231 and H460, FR054 treatment (0.5-1 mM) led to significant cell proliferation arrest followed by increased apoptosis. The compound demonstrated a dose-dependent effect on cell viability, highlighting its potential as an anti-cancer agent .
  • Glycosylation Inhibition
    • FR054 significantly reduced O-GlcNAcylation levels in KL co-mutant cells while having minimal effects on K mutant cells. This selectivity suggests that KL co-mutant cells are more reliant on the HBP for maintaining their metabolic functions .

In Vivo Studies

  • Xenograft Models
    • In nude mice models implanted with human breast cancer cells (MDA-MB-231), FR054 administration resulted in tumor growth inhibition. Mice treated with FR054 showed reduced tumor size compared to control groups, emphasizing its potential efficacy in vivo .

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activity of FR054:

StudyCell LineConcentrationMain Findings
H4600.5-1 mMInduces apoptosis; reduces glycosylation in KL co-mutant cells
MDA-MB-2310.5-1 mMCauses proliferation arrest; increased cell death
Various500 mg/kgSignificant tumor size reduction in xenograft models

Case Studies

Case Study 1: Breast Cancer Treatment
In a preclinical evaluation involving triple-negative breast cancer (TNBC), treatment with FR054 resulted in substantial tumor regression in xenograft models. The study highlighted the compound's ability to induce apoptosis and inhibit tumor-associated glycan structures, suggesting its potential as a therapeutic strategy for aggressive breast cancers .

Case Study 2: KRAS Mutant Lung Cancer
A study focusing on KRAS/LKB1 co-mutant lung cancer cells demonstrated that FR054 not only inhibited tumor growth but also selectively targeted metabolic pathways crucial for these cells' survival. The findings indicated that the compound could be beneficial for patients with specific genetic backgrounds .

Q & A

Basic: How should I design an initial experimental framework to evaluate FR054's efficacy in cancer models?

Methodological Answer:
Begin with in vitro dose-response assays using standardized cell lines (e.g., pancreatic cancer models like BxPC-3 or PANC-1, as shown in ). Use a concentration gradient (e.g., 0–100 µM) and time-course analysis (48–72 hours) to assess viability (via MTT assays) and apoptosis (via Annexin V staining). Incorporate positive/negative controls and triplicate replicates to minimize variability. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) can help structure objectives .

Basic: What criteria ensure reproducibility when replicating FR054 experiments?

Methodological Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document exact compound sources, solvents, and storage conditions (e.g., FR054 dissolved in DMSO at −80°C).
  • Publish raw data (e.g., flow cytometry plots from C) and statistical codes (e.g., R/Python scripts) as supplementary materials .
  • Use standardized protocols for assays (e.g., CLIA-certified kits for apoptosis detection) .

Advanced: How to resolve contradictions in FR054's mechanism of action across studies?

Methodological Answer:
Apply triangulation :

Cross-validate methods : Compare transcriptomic (RNA-seq) and proteomic (western blot) data to confirm pathways (e.g., apoptosis vs. autophagy).

Contextualize discrepancies : Assess differences in cell-line genetics (e.g., KRAS mutations in MIA PaCa-2 vs. wild-type BxPC-3) or experimental conditions (e.g., serum concentration in culture media) .

Use Bayesian meta-analysis to quantify uncertainty across studies .

Advanced: What strategies optimize FR054 combination therapy protocols?

Methodological Answer:
Use synergy screening :

  • Design a factorial experiment combining FR054 with chemotherapies (e.g., gemcitabine) at varying ratios.
  • Calculate combination indices (e.g., Chou-Talalay method) to identify additive/synergistic effects.
  • Validate in vivo using orthotopic xenografts with pharmacokinetic monitoring .

Basic: How to validate FR054's purity and structural identity for publication?

Methodological Answer:

  • Analytical chemistry : Submit NMR, HPLC, and mass spectrometry data (≥95% purity).
  • Reference standards : Compare spectra with authenticated samples from repositories like PubChem or ChEMBL.
  • Follow Beilstein Journal guidelines for reporting synthetic procedures and characterization .

Advanced: What computational approaches integrate FR054's multi-omics data?

Methodological Answer:

  • Use systems biology tools (e.g., Cytoscape for network analysis) to map FR054’s targets onto pathways (e.g., PI3K-AKT).
  • Apply machine learning (e.g., random forests) to predict response biomarkers from RNA-seq or metabolomic datasets .
  • Share code repositories (e.g., GitHub) for transparency .

Basic: How to formulate a research question about FR054’s pharmacokinetics?

Methodological Answer:
Use the FINER framework :

  • Feasible : “Does FR054 exhibit dose-dependent plasma clearance in murine models?”
  • Novel : Compare bioavailability via oral vs. intravenous administration.
  • Ethical : Adhere to IACUC protocols for animal studies .

Advanced: What translational challenges arise when moving FR054 from preclinical to clinical trials?

Methodological Answer:

  • Address species-specific toxicity : Perform comparative genomics to identify metabolic differences (e.g., CYP450 isoforms in humans vs. mice).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
  • Design Phase 0 trials with microdosing to assess human tolerability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-FR054
Reactant of Route 2
Reactant of Route 2
(6R)-FR054

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.